molecular formula C10H8ClNO3 B13659701 Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate

Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate

Cat. No.: B13659701
M. Wt: 225.63 g/mol
InChI Key: IYCZCYOVDJWBAN-UHFFFAOYSA-N
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Description

Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate is a chemical compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.63 g/mol. This compound belongs to the isoxazole family, which is known for its significant biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions .

Preparation Methods

The synthesis of Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate typically involves the cycloaddition reaction of an alkyne with a nitrile oxide . This reaction is often catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

In industrial production, the synthesis may involve the reaction of 3-hydroxybenzoic acid with ethyl chloroformate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions typically include the use of solvents like dry DMF and catalysts such as EDC·HCl .

Chemical Reactions Analysis

Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: The compound exhibits significant biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial properties.

    Medicine: Isoxazole derivatives, including this compound, are being explored for their potential as therapeutic agents in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes such as histone deacetylases (HDACs), which play a crucial role in regulating gene expression . By inhibiting HDACs, these compounds can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . Additionally, they may interact with other molecular targets, such as GABA receptors, to exert their biological effects .

Comparison with Similar Compounds

Ethyl 6-Chlorobenzo[c]isoxazole-3-carboxylate can be compared with other similar compounds, such as:

    Sulfamethoxazole: An antibiotic with a similar isoxazole core structure.

    Muscimol: A psychoactive compound that acts as a GABA receptor agonist.

    Ibotenic acid: A neurotoxin and research tool used in neuroscience.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C10H8ClNO3

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 6-chloro-2,1-benzoxazole-3-carboxylate

InChI

InChI=1S/C10H8ClNO3/c1-2-14-10(13)9-7-4-3-6(11)5-8(7)12-15-9/h3-5H,2H2,1H3

InChI Key

IYCZCYOVDJWBAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CC2=NO1)Cl

Origin of Product

United States

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